N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C15H16N2O3S. It is known for its unique structure, which includes a sulfonamide group attached to a phenyl ring, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with methyl phenyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using recrystallization techniques to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylacetamide derivatives.
Scientific Research Applications
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}acetamide: Similar structure but with a benzyl group instead of a methyl group.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Contains a thiazole ring and a chloro group, making it structurally different but functionally similar.
Uniqueness
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide is unique due to its specific sulfonamide group attached to a phenyl ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
332886-16-5 |
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Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4g/mol |
IUPAC Name |
N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-12(18)16-13-8-10-15(11-9-13)21(19,20)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18) |
InChI Key |
ZZAAROUDTCTVDL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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